Uncarine B
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Overview
Description
Uncarine B is a member of indolizines.
Scientific Research Applications
Phytochemical Composition and Taxonomy
- Uncarine B, an alkaloid from Uncaria species, contributes to the phytochemical composition of these plants. Its presence is essential for taxonomy and identification within the genus Uncaria. The detection of this compound in different Uncaria species helps in understanding their phytochemical diversity and taxonomy (Olivar et al., 2017).
Chemical Structure and Synthesis
- Research on this compound has focused on understanding its chemical structure and synthesis. Studies have revealed the molecular configuration and stereochemistry of this compound, contributing to knowledge in organic chemistry and natural product synthesis (Nozoye, 1958); (Beecham et al., 1968).
Bioactivity and Pharmacological Potential
- The study of this compound's bioactivity is significant in pharmacology. Although details on drug use and dosage are excluded, understanding the biological activities of this compound can provide insights into its potential therapeutic applications. Investigations into its role in various biological assays contribute to the field of drug discovery and natural product research (Lee et al., 1999).
Role in Traditional Medicine
- This compound, as part of Uncaria species, is significant in traditional medicine. Its presence in these plants is important for understanding their medicinal properties and uses in various cultural and traditional health practices (de Matta et al., 1976).
Chemotaxonomic Markers
- Alkaloids like this compound serve as chemotaxonomic markers. They are crucial for distinguishing species within the Uncaria genus and for understanding the evolutionary relationships among different plant species (Olivar et al., 2017).
Properties
CAS No. |
6883-35-8 |
---|---|
Molecular Formula |
C21H24N2O4 |
Molecular Weight |
368.4 g/mol |
IUPAC Name |
methyl (1R,4aS,5aS,6R,10aR)-1-methyl-2'-oxospiro[1,4a,5,5a,7,8,10,10a-octahydropyrano[3,4-f]indolizine-6,3'-1H-indole]-4-carboxylate |
InChI |
InChI=1S/C21H24N2O4/c1-12-14-10-23-8-7-21(16-5-3-4-6-17(16)22-20(21)25)18(23)9-13(14)15(11-27-12)19(24)26-2/h3-6,11-14,18H,7-10H2,1-2H3,(H,22,25)/t12-,13+,14-,18+,21-/m1/s1 |
InChI Key |
JMIAZDVHNCCPDM-XJKYNJMSSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]2CN3CC[C@]4([C@@H]3C[C@@H]2C(=CO1)C(=O)OC)C5=CC=CC=C5NC4=O |
SMILES |
CC1C2CN3CCC4(C3CC2C(=CO1)C(=O)OC)C5=CC=CC=C5NC4=O |
Canonical SMILES |
CC1C2CN3CCC4(C3CC2C(=CO1)C(=O)OC)C5=CC=CC=C5NC4=O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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